Antibacterial MIC Potency Against Multidrug-Resistant S. aureus: Unsubstituted Benzhydrazide vs. Nifuroxazide (4-OH) vs. Vancomycin
In the systematic head-to-head study by Zorzi et al. (2014, Series I), five 5-nitrofuran benzhydrazide derivatives were tested against a panel of nosocomial pathogens including multidrug-resistant S. aureus. Four of the five derivatives, including the unsubstituted N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, demonstrated Minimum Inhibitory Concentrations (MICs) of 4.0–8.0 µM, which represents approximately twofold higher potency (lower MIC) than nifuroxazide, whose MIC ranged from 8.0 to 16.0 µM under identical assay conditions. Vancomycin, the reference drug for MRSA, exhibited an MIC of 2.0 µM [1]. This places the target compound in a clear potency window between nifuroxazide and vancomycin.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against multidrug-resistant S. aureus |
|---|---|
| Target Compound Data | MIC = 4.0–8.0 µM (as part of the four most active derivatives in Series I; unsubstituted benzohydrazide is included in this subset) |
| Comparator Or Baseline | Nifuroxazide (4-OH analog): MIC = 8.0–16.0 µM; Vancomycin: MIC = 2.0 µM |
| Quantified Difference | Approximately 2-fold lower MIC than nifuroxazide; approximately 2–4-fold higher MIC than vancomycin |
| Conditions | Broth microdilution assay. S. aureus strains including multidrug-resistant isolates. Incubation conditions per CLSI guidelines. Data extracted from Figure 16 and Table 4 of Zorzi et al. 2014. |
Why This Matters
A twofold MIC improvement over the clinically used nifuroxazide against MRSA provides a quantifiable potency advantage that can justify selection of the unsubstituted benzohydrazide over nifuroxazide in antimicrobial discovery programs targeting resistant Gram-positive pathogens.
- [1] Zorzi RR, Jorge SD, Palace-Berl F, Pasqualoto KFM, Bortolozzo LdS, de Castro Siqueira AM, Tavares LC. Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. Bioorg. Med. Chem. 2014;22(10):2844–2854. DOI: 10.1016/j.bmc.2014.03.044 (Scite.ai citation: four of five derivatives, MIC 4.0–8.0 µM vs nifuroxazide MIC 8.0–16.0 µM vs vancomycin MIC 2.0 µM). View Source
